![molecular formula C20H19ClN2O5S B6560028 2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1021264-50-5](/img/structure/B6560028.png)
2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a group of compounds known for their wide range of biological activities . The compound also contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. Oxazoles are found in many biologically active compounds.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Sulfonamides, for example, can undergo reactions with amines, alcohols, and other nucleophiles .Scientific Research Applications
Antiviral Activity
The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. Notably, it yields 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which can be further converted into sulfonyl chloride derivatives. Among these, compounds 7b and 7i have demonstrated anti-tobacco mosaic virus (TMV) activity . This antiviral potential makes it relevant for agricultural applications.
Antibacterial and Antifungal Properties
Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with diverse biological activities. Reports indicate that these compounds possess antifungal and herbicidal properties, making them valuable candidates for agricultural use . Investigating their antibacterial effects could also be worthwhile.
Anticonvulsant Potential
While not directly studied for anticonvulsant properties, related 1,3,4-thiadiazoles have shown promise in this area . Further exploration of the compound’s effects on neuronal activity and seizure control could be insightful.
Tumor Cell Growth Inhibition
In previous work, researchers synthesized 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth . Investigating whether our compound exhibits similar effects could be valuable for cancer research.
Crystallographic Studies
The synthesized compound has been characterized using crystal X-ray, IR, NMR, and HRMS techniques . Understanding its three-dimensional structure and interactions can inform further applications.
Mechanism of Action
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S/c1-25-15-8-14(9-16(26-2)19(15)27-3)23-18(24)11-29-20-22-10-17(28-20)12-4-6-13(21)7-5-12/h4-10H,11H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXUXBXXKLGMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.